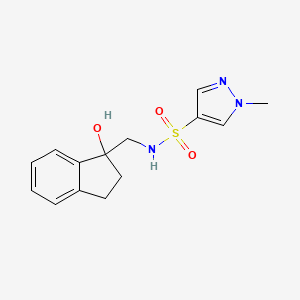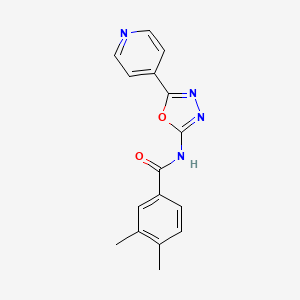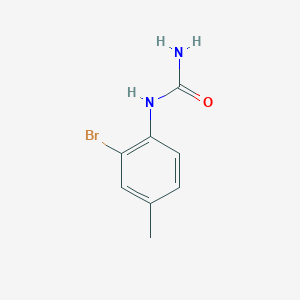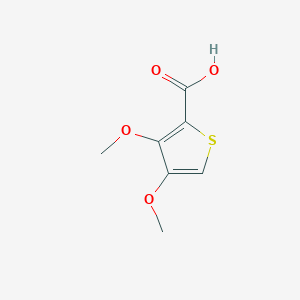
Methyl 4-amino-1-methyl-1H-pyrrole-2-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“Methyl 4-amino-1-methyl-1H-pyrrole-2-carboxylate” is a chemical compound with the molecular formula C7H10N2O2 . It is also known as “this compound hydrochloride” with a molecular weight of 190.63 .
Synthesis Analysis
The synthesis of pyrrole derivatives, including “this compound”, often involves condensation of carboxylic acid moiety with substituted amine under reflux conditions followed by acid-mediated cyclization . An efficient Au (I)-catalyzed propargyl-claisen rearrangement and 5- exo -dig cyclization of tertiary enamides can also provide a variety of pentasubstituted pyrroles derivatives .Molecular Structure Analysis
The molecular structure of “this compound” can be represented by the SMILES stringCl.COC(=O)c1cc(N)cn1C . The InChI Key for this compound is HEOKCJUUKIPIMM-UHFFFAOYSA-N .
Aplicaciones Científicas De Investigación
Synthesis and Medicinal Chemistry
Methyl 4-amino-1-methyl-1H-pyrrole-2-carboxylate serves as a valuable building block in medicinal chemistry. It is utilized in the synthesis of various nitrogen heterocycles with potential therapeutic interest. The compound can be synthesized from commercial arylacetonitriles through a four-step process, yielding a range of interesting compounds for further medicinal applications (Rochais, Lisowski, Dallemagne, & Rault, 2004).
Chemical Transformations and Synthesis
The compound is a key intermediate in several chemical synthesis processes. For example, it can be synthesized from 4-methyleneisoxazol-3-ones via a multi-step process involving cyanide Michael addition, methylation, and reductive transformation. The end products of this process are pyrrolo[1,2-a]pyrimidine-7-carboxylates and 2-diazo-2H-pyrrole-4-carboxylates, demonstrating the compound's utility in forming pyrrole-containing products (Galenko, Linnik, Khoroshilova, Novikov, & Khlebnikov, 2019).
Catalytic Applications
This compound can also be synthesized using relay catalytic cascade reactions. For instance, it can be produced from 5-methoxyisoxazoles and pyridinium ylides using a FeCl2/Et3N binary catalytic system. This method facilitates the introduction of substituents at the pyrrole nitrogen through nucleophilic reactions, expanding its versatility in chemical synthesis (Galenko, Tomashenko, Khlebnikov, & Novikov, 2015).
Safety and Hazards
“Methyl 4-amino-1-methyl-1H-pyrrole-2-carboxylate” is classified as a warning hazard. It may cause skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335). Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .
Mecanismo De Acción
Biochemical Pathways
The biochemical pathways affected by Methyl 4-amino-1-methyl-1H-pyrrole-2-carboxylate are currently unknown . The compound’s structure suggests it may interact with pyrrole-related pathways, but this has not been confirmed. Understanding the affected pathways and their downstream effects would provide valuable insights into the compound’s biological activity.
Action Environment
Environmental factors can significantly influence a compound’s action, efficacy, and stability. Factors such as temperature, pH, and the presence of other molecules can impact how this compound interacts with its targets . .
Propiedades
IUPAC Name |
methyl 4-amino-1-methylpyrrole-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O2/c1-9-4-5(8)3-6(9)7(10)11-2/h3-4H,8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXQCQLJXMICOKQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=C1C(=O)OC)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(4-chlorophenyl)-N-[4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)phenyl]acetamide](/img/structure/B2949503.png)
![2-{[(4-chlorophenyl)methyl]sulfanyl}-3-(thiophen-2-yl)-1,4-diazaspiro[4.5]deca-1,3-diene](/img/structure/B2949505.png)



![N-(5-benzyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-3-bromobenzamide hydrochloride](/img/structure/B2949513.png)
![Ethyl 4-((4-((2-(diethylamino)ethyl)(4-fluorobenzo[d]thiazol-2-yl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate hydrochloride](/img/structure/B2949514.png)

![5-nitro-N-((4-(4-phenoxyphenyl)thiazol-2-yl)carbamothioyl)benzo[b]thiophene-2-carboxamide](/img/structure/B2949518.png)




